4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-ethylbenzenecarboxamide
Description
4-[16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-ethylbenzenecarboxamide (CAS: 861209-01-0) is a complex polycyclic compound characterized by a pentacyclic core fused with a dicarboximide moiety. Its molecular formula is C27H22N2O3, with a molecular weight of 422.48 g/mol . The structure comprises an N-ethylbenzenecarboxamide substituent attached to the 17-azapentacyclo framework, which imparts unique steric and electronic properties. This compound is of interest in medicinal chemistry due to its rigid, planar geometry, which may influence receptor binding or catalytic interactions.
Properties
IUPAC Name |
4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3/c1-2-28-25(30)15-11-13-16(14-12-15)29-26(31)23-21-17-7-3-4-8-18(17)22(24(23)27(29)32)20-10-6-5-9-19(20)21/h3-14,21-24H,2H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFJNVNPPJDUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-ethylbenzenecarboxamide is a complex organic compound with significant potential in the field of medicinal chemistry. This article explores its biological activity based on available research findings.
- Molecular Formula : C32H24N2O4
- Molecular Weight : 500.54 g/mol
- CAS Number : Not explicitly provided in the search results but can be derived from related compounds.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties against various viruses including the Nipah virus (NiV). Research employing virtual screening techniques has identified small lead compounds that inhibit viral attachment and entry into host cells .
The mechanism by which this compound exerts its biological effects involves interaction with viral glycoproteins that are critical for viral entry into host cells. By inhibiting these proteins, the compound can potentially prevent the replication of the virus within the host .
Cytotoxicity and Selectivity
In vitro studies assessing cytotoxicity have shown that while some derivatives exhibit antiviral activity, they also demonstrate varying levels of cytotoxicity against mammalian cell lines. It is crucial to evaluate the selectivity index of these compounds to ensure therapeutic efficacy without significant toxicity to host cells .
Case Studies
-
Study on Nipah Virus Inhibition :
- Objective : To identify small molecule inhibitors against NiV.
- Findings : The compound showed promising results in inhibiting viral attachment in cellular models.
- : Further optimization of the compound could lead to effective antiviral agents against NiV and other related viruses.
-
Cytotoxicity Assessment :
- Objective : To evaluate the safety profile of related compounds.
- Methodology : Various concentrations were tested on different cell lines.
- Results : Some compounds exhibited low cytotoxicity at therapeutic concentrations; however, others required further modification to reduce toxicity.
Table 1: Summary of Biological Activities
Table 2: Structure Activity Relationship (SAR)
| Compound Structure | Activity Level | Notes |
|---|---|---|
| Basic structure with N-ethyl group | Moderate | Enhances solubility |
| Addition of methoxy group | High | Increased antiviral activity |
| Variations in cycloalkane structure | Variable | Affects binding affinity and toxicity |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets:
- Antiviral Activity : Recent studies have explored its efficacy against viruses such as Nipah virus by acting as an inhibitor of viral attachment proteins. Virtual screening methods have identified it as a promising lead compound for further development in antiviral therapies .
- Cancer Research : The compound's structural characteristics suggest potential applications in targeting specific cancer cell pathways. Research indicates that similar compounds can modulate signaling pathways involved in tumor growth and metastasis.
Material Science
In material science, the compound's unique structural features allow for the exploration of its use in:
- Nanotechnology : Its ability to form stable complexes can be utilized in the development of nanocarriers for drug delivery systems.
- Polymer Chemistry : The compound may serve as a building block for synthesizing novel polymers with specific mechanical and thermal properties.
Biological Studies
The compound is being studied for its interactions at the molecular level:
- Enzyme Inhibition : Preliminary research suggests that it may inhibit certain enzymes involved in metabolic pathways, which could lead to applications in metabolic disorder treatments.
- Antiviral Research :
- Cancer Therapeutics :
- Nanotechnology Applications :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogues:
Key Observations:
- Molecular Weight : The nitro-substituted analogue () has the highest molecular weight (439.43 g/mol), likely due to the nitro group’s mass contribution.
- Hydrogen Bonding: The hydroxy-methyl variant () forms O–H⋯O hydrogen bonds in its crystal lattice, creating a 3D network , whereas the target compound lacks hydrogen-bond donors, suggesting different solid-state packing.
Crystallographic and Geometric Comparisons
The hydroxy-methyl derivative (C20H17NO3) crystallizes in the monoclinic P21/n space group with unit cell parameters:
- a = 13.904 Å, b = 8.104 Å, c = 13.946 Å, β = 97.39° .
- The rigid ethanoanthracene-dicarboximide core exhibits a roof-shaped geometry, with an interplanar angle of 124.9(6)° between terminal benzene rings .
In contrast, the target compound’s ethylbenzenecarboxamide substituent may introduce steric hindrance, altering intermolecular interactions. No crystallographic data for the target compound is available in the provided evidence, but analogues suggest that substituents critically influence packing efficiency and lattice stability.
Q & A
Q. What are the established synthetic routes for this compound, and how can researchers validate purity?
The compound’s synthesis is based on methods developed for structurally related azapentacyclic derivatives, such as the multi-step cycloaddition and functionalization protocols described by Kossakowski & Jarocka (2000) . Key validation steps include:
- HPLC-MS : To confirm molecular weight and detect impurities.
- Crystallographic analysis : Single-crystal X-ray diffraction (as in ) confirms stereochemistry and purity. For example, the title compound’s rigid ethano-anthracenedicarboximide moiety adopts a roof-shaped geometry, with bond angles (e.g., O2–C2–N1 = 123.39°) and torsional parameters matching theoretical models .
- NMR spectroscopy : Compare H/C shifts with analogs like 3-(16,18-dioxo-17-azapentacyclo...)benzoic acid (), focusing on aromatic proton regions (δ 7.0–8.5 ppm) .
Q. How is the compound’s structural conformation characterized, and what are its key crystallographic parameters?
The compound crystallizes in the monoclinic space group with cell parameters Å, Å, Å, and . Key structural features include:
- Planar aromatic systems : The pentacyclic core shows bond lengths consistent with conjugated -systems (e.g., C6–C7 = 1.38 Å).
- Hydrogen-bonding networks : The N-ethylbenzenecarboxamide group forms intermolecular H-bonds (e.g., N–H···O=C), stabilizing the lattice .
- Displacement parameters : Anisotropic thermal motion analysis (e.g., values for C3 = 0.022 Ų) identifies regions of flexibility .
Q. What preliminary biological activities have been reported for related azapentacyclic derivatives?
Analogous compounds (e.g., 17-hydroxy-1,8-dimethyl derivatives) exhibit potential anxiolytic activity via GABA receptor modulation, as shown in rodent models . Methodological recommendations:
- In vitro receptor binding assays : Use H-flunitrazepam displacement to assess GABA affinity.
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., ethyl vs. methyl groups) on potency, referencing Bova et al. (2009) .
Advanced Research Questions
Q. How can computational methods optimize synthesis routes and resolve contradictory spectral data?
Contradictions in NMR or crystallographic data (e.g., unexpected dihedral angles) can arise from dynamic conformational changes. Strategies include:
- DFT calculations : Compare computed vs. experimental H NMR shifts using Gaussian09 with B3LYP/6-31G(d) basis sets.
- Reaction path sampling : Apply quantum chemical reaction path searches (as in ICReDD’s workflow, ) to identify low-energy intermediates and bypass side reactions .
- Error analysis : Use full covariance matrices (as in ) to refine s.u. values for bond angles and distances, reducing overinterpretation of minor discrepancies .
Q. What experimental designs are recommended for analyzing the compound’s interactions with biological targets?
To study binding mechanisms:
- Surface plasmon resonance (SPR) : Immobilize recombinant receptors (e.g., GABA) and measure association/dissociation rates.
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 1H9T) to predict binding poses, guided by the compound’s roof-shaped geometry .
- Mutagenesis studies : Replace key residues (e.g., α1H101) to validate docking predictions .
Q. How can researchers address challenges in reproducing crystallographic data under varying conditions?
Reproducibility issues may stem from solvent polarity or temperature effects. Solutions include:
- Variable-temperature XRD : Collect data at 100 K and 298 K to assess thermal expansion coefficients (e.g., cell volume changes >2% in ) .
- Solvomorphism screening : Test crystallization in DMSO, acetonitrile, and THF to identify polymorphs.
- Dynamic light scattering (DLS) : Monitor nucleation kinetics to optimize supersaturation levels .
Q. What advanced spectroscopic techniques resolve electronic structure ambiguities in the pentacyclic core?
Q. How do steric and electronic effects of substituents influence reactivity in downstream modifications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
